2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(morpholin-4-yl)propan-1-one
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Overview
Description
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(morpholin-4-yl)propan-1-one is a fluorinated organic compound with a complex structure It is characterized by the presence of multiple fluorine atoms, a morpholine ring, and a heptafluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(morpholin-4-yl)propan-1-one typically involves multiple steps, including the introduction of fluorine atoms and the formation of the morpholine ring. One common method involves the reaction of a fluorinated ketone with a morpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Purification steps, such as distillation or chromatography, are often employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The fluorine atoms and other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(morpholin-4-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly for its unique chemical properties.
Industry: Utilized in the development of advanced materials and coatings due to its fluorinated structure.
Mechanism of Action
The mechanism by which 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(morpholin-4-yl)propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(piperidin-4-yl)propan-1-one
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(pyrrolidin-4-yl)propan-1-one
Uniqueness
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-1-(morpholin-4-yl)propan-1-one is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures. The combination of fluorine atoms and the morpholine ring makes this compound particularly interesting for research and industrial applications.
Properties
CAS No. |
176702-73-1 |
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Molecular Formula |
C10H8F11NO3 |
Molecular Weight |
399.16 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C10H8F11NO3/c11-6(8(14,15)16,5(23)22-1-3-24-4-2-22)25-10(20,21)7(12,13)9(17,18)19/h1-4H2 |
InChI Key |
RARVKFBGGANBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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